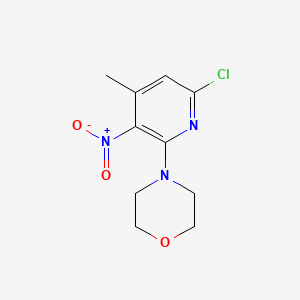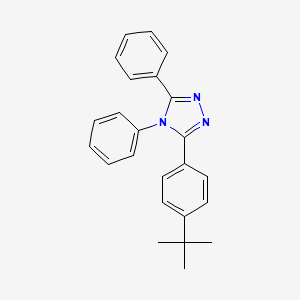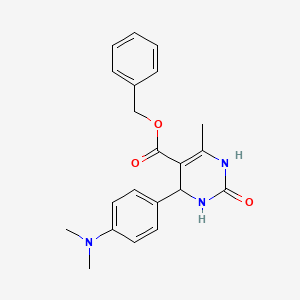
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with a pyrazole core
Preparation Methods
The synthesis of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4-yl)ethanone: This compound has a triazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazole-1-carboxamide: This compound has a carboxamide group, which can influence its reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-(3-methyl-5-sulfanylidene-1,4-dihydropyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(10)8-7-3/h5H,1-2H3,(H,8,10) |
InChI Key |
VKDONQZOYFRWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


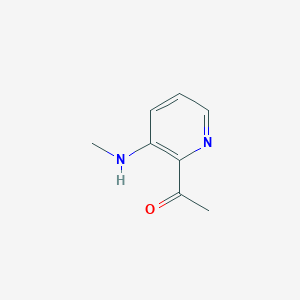
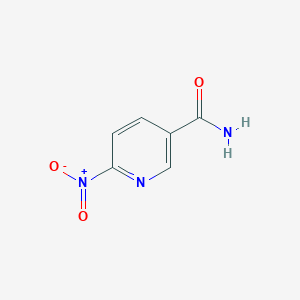
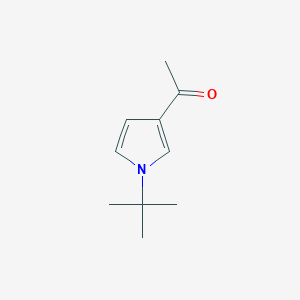
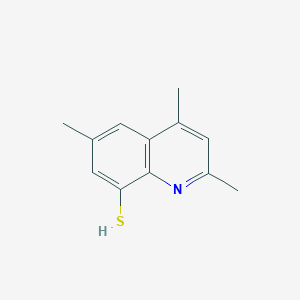
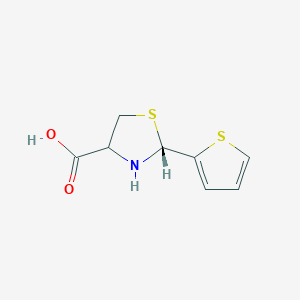
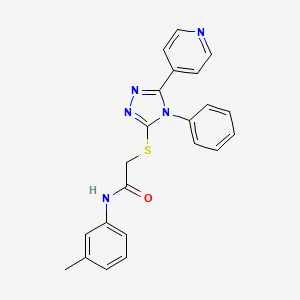

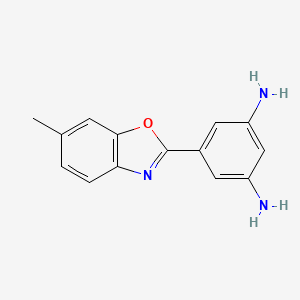
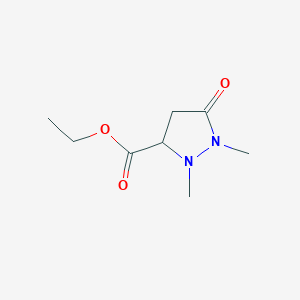
![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
